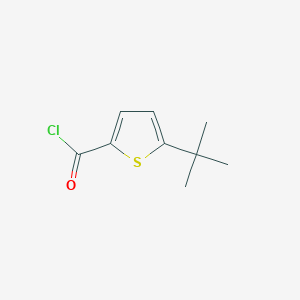

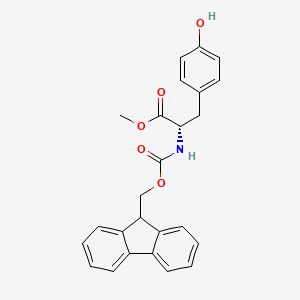

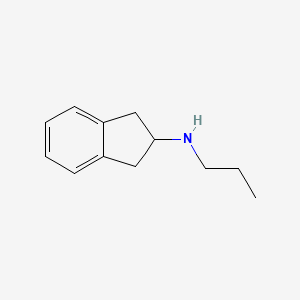

![molecular formula C15H15NO4S B3156478 2-甲基-3-([(4-甲基苯基)磺酰基]氨基)苯甲酸 CAS No. 830349-15-0](/img/structure/B3156478.png)

2-甲基-3-([(4-甲基苯基)磺酰基]氨基)苯甲酸

描述

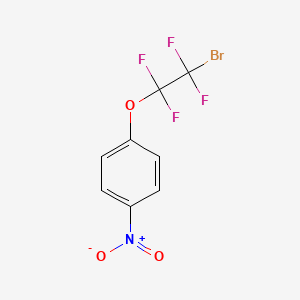

“2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid” is a chemical compound with the molecular formula C15H15NO4S . It has a molecular weight of 305.35 . This compound is also known by other names such as “3- [ [ (4-Methylphenyl)sulfonyl]amino]-benzoic acid methyl ester” and "Methyl 3- { [ (4-methylphenyl)sulfonyl]amino}benzoate" .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s worth noting that similar compounds have been synthesized using various methods. For instance, benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature .Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid group, a sulfonyl group, and a methyl group . The sulfonyl group is attached to the 4-methylphenyl group, which is then attached to the amino group of the benzoic acid .Physical And Chemical Properties Analysis

This compound is a powder that is off-white to purple in color . It is soluble in DMSO, with a solubility of 25 mg/mL . It should be stored at a temperature of 2-8°C .科学研究应用

合成和结构分析

磺酰胺,包括在结构上与 2-甲基-3-([(4-甲基苯基)磺酰基]氨基)苯甲酸相关的磺酰胺,是广泛的合成和结构研究的主题。例如,研究重点关注磺酰胺衍生物的合成和晶体学分析,以了解它们的分子构型和形成氢键的潜力,这对于它们在药物设计和材料科学中的应用至关重要 (Almarhoon et al., 2019).

催化和化学反应

磺酰胺化合物作为各种化学反应的中间体,展示了它们在合成有机化学中的多功能性。它们参与催化,表明它们在促进广泛的化学转化方面的潜力,这对于开发新的合成途径和药物至关重要 (Liu et al., 2015).

材料科学应用

在材料科学中,磺酰胺衍生物已被用于合成新型材料。例如,它们在制备薄膜复合纳滤膜中的应用证明了它们在增强水处理和染料分离应用的膜性能方面的效用,展示了此类化合物的环境和技术相关性 (Liu et al., 2012).

生物和药物研究

虽然该请求明确排除了药物使用、剂量和副作用,但值得一提的是,在结构上相似的磺酰胺化合物已被探索其生物活性,包括抗菌性能。这项研究突出了磺酰胺衍生物在促进新治疗剂开发方面的潜力 (Dineshkumar & Thirunarayanan, 2019).

作用机制

Target of Action

The primary target of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid, also known as MSAB, is β-catenin . β-catenin is a protein that plays a crucial role in cell-cell adhesion and gene transcription. It is a key component of the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and survival .

Mode of Action

MSAB interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds (amino acids 301-670) of the Armadillo repeat region (amino acids 136–686) . This interaction induces the ubiquitination and proteasomal degradation of β-catenin . Ubiquitination is a process that marks proteins for degradation, and proteasomes are protein complexes that degrade unneeded or damaged proteins.

Biochemical Pathways

The primary biochemical pathway affected by MSAB is the Wnt signaling pathway . By inducing the degradation of β-catenin, MSAB disrupts the Wnt signaling pathway, which can lead to the inhibition of Wnt-dependent cell proliferation .

Pharmacokinetics

It is known that msab is soluble in dmso at a concentration of 25 mg/ml , suggesting that it may have good bioavailability. The compound is typically stored at 2-8°C .

Result of Action

The primary result of MSAB’s action is the inhibition of Wnt signaling-dependent proliferation of cancer cells . This is achieved through the degradation of β-catenin, which disrupts the Wnt signaling pathway and inhibits cell proliferation .

Action Environment

The efficacy and stability of MSAB can be influenced by various environmental factors. For instance, the compound is typically stored at 2-8°C to maintain its stability . Additionally, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO is present . .

属性

IUPAC Name |

2-methyl-3-[(4-methylphenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-10-6-8-12(9-7-10)21(19,20)16-14-5-3-4-13(11(14)2)15(17)18/h3-9,16H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSDWKVTCAMMAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Anilino-5-[[4-[(5-sulpho-1-naphthyl)azo]-1-naphthyl]azo]naphthalene-1-sulphonic acid, ammonium sodium salt](/img/structure/B3156448.png)